Cas no 2228718-01-0 (3-(adamantan-1-yl)propanimidamide)

3-(adamantan-1-yl)propanimidamide Chemical and Physical Properties
Names and Identifiers
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- 3-(adamantan-1-yl)propanimidamide
- EN300-1797041
- 2228718-01-0
-
- Inchi: 1S/C13H22N2/c14-12(15)1-2-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,1-8H2,(H3,14,15)
- InChI Key: ZFBXGVZPIFJERI-UHFFFAOYSA-N
- SMILES: NC(CCC12CC3CC(CC(C3)C1)C2)=N
Computed Properties
- Exact Mass: 206.178298710g/mol
- Monoisotopic Mass: 206.178298710g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.9Ų
- XLogP3: 3
3-(adamantan-1-yl)propanimidamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1797041-0.25g |
3-(adamantan-1-yl)propanimidamide |
2228718-01-0 | 0.25g |
$933.0 | 2023-09-19 | ||
Enamine | EN300-1797041-5.0g |
3-(adamantan-1-yl)propanimidamide |
2228718-01-0 | 5g |
$2940.0 | 2023-06-02 | ||
Enamine | EN300-1797041-10g |
3-(adamantan-1-yl)propanimidamide |
2228718-01-0 | 10g |
$4360.0 | 2023-09-19 | ||
Enamine | EN300-1797041-0.05g |
3-(adamantan-1-yl)propanimidamide |
2228718-01-0 | 0.05g |
$851.0 | 2023-09-19 | ||
Enamine | EN300-1797041-1.0g |
3-(adamantan-1-yl)propanimidamide |
2228718-01-0 | 1g |
$1014.0 | 2023-06-02 | ||
Enamine | EN300-1797041-2.5g |
3-(adamantan-1-yl)propanimidamide |
2228718-01-0 | 2.5g |
$1988.0 | 2023-09-19 | ||
Enamine | EN300-1797041-0.1g |
3-(adamantan-1-yl)propanimidamide |
2228718-01-0 | 0.1g |
$892.0 | 2023-09-19 | ||
Enamine | EN300-1797041-0.5g |
3-(adamantan-1-yl)propanimidamide |
2228718-01-0 | 0.5g |
$974.0 | 2023-09-19 | ||
Enamine | EN300-1797041-1g |
3-(adamantan-1-yl)propanimidamide |
2228718-01-0 | 1g |
$1014.0 | 2023-09-19 | ||
Enamine | EN300-1797041-10.0g |
3-(adamantan-1-yl)propanimidamide |
2228718-01-0 | 10g |
$4360.0 | 2023-06-02 |
3-(adamantan-1-yl)propanimidamide Related Literature
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Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
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Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
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Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
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Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
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Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
Additional information on 3-(adamantan-1-yl)propanimidamide
Professional Introduction to 3-(adamantan-1-yl)propanimidamide (CAS No. 2228718-01-0)
3-(adamantan-1-yl)propanimidamide, a compound with the chemical identifier CAS No. 2228718-01-0, represents a significant advancement in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural motif—a combination of an adamantanyl group and a propanimidamide moiety—has garnered considerable attention due to its potential applications in drug discovery and molecular design.
The structural integrity of 3-(adamantan-1-yl)propanimidamide is a testament to the ingenuity of modern synthetic chemistry. The adamantane ring, known for its exceptional stability and rigidity, provides a robust scaffold that enhances the metabolic stability of attached functional groups. This property is particularly valuable in medicinal chemistry, where maintaining structural integrity under physiological conditions is crucial for drug efficacy. The propanimidamide moiety, on the other hand, introduces a polar and nucleophilic region that can interact with biological targets, making this compound a versatile building block for the development of novel therapeutic agents.
Recent research has highlighted the utility of 3-(adamantan-1-yl)propanimidamide in the design of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its potential as an antagonist for certain ion channels and receptors, which are implicated in neurological disorders such as epilepsy and chronic pain. The adamantane group's hydrophobicity allows for optimal binding to lipid-rich environments within cell membranes, while the propanimidamide moiety engages in hydrogen bonding interactions with key residues in the target protein.
In addition to its role as an inhibitor, 3-(adamantan-1-yl)propanimidamide has been explored as a scaffold for the development of protease inhibitors. Proteases are enzymes that play critical roles in numerous physiological processes, and their dysregulation is associated with diseases such as cancer and inflammation. By leveraging the unique properties of the adamantine core and the propanimidamide group, researchers have been able to design molecules that selectively inhibit specific proteases while minimizing off-target effects.
The synthesis of 3-(adamantan-1-yl)propanimidamide involves a multi-step process that showcases the sophistication of contemporary synthetic methodologies. Key steps include the formation of the adamantanyl group through Friedel-Crafts alkylation followed by nucleophilic substitution to introduce the propanimidamide moiety. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels. These synthetic strategies not only highlight the compound's accessibility but also underscore the importance of innovative chemical transformations in drug development.
One particularly noteworthy application of 3-(adamantan-1-yl)propanimidamide is in the field of antiviral research. The rigid adamantane core provides a stable platform that can mimic natural viral components, thereby interfering with viral replication mechanisms. Preliminary studies have shown promising results when this compound is used in combination with other antiviral agents, suggesting synergistic effects that could enhance therapeutic outcomes.
The pharmacokinetic properties of 3-(adamantan-1-yl)propanimidamide have also been extensively studied. Its favorable solubility profile and metabolic stability make it an attractive candidate for oral administration. Furthermore, its ability to cross the blood-brain barrier has opened up possibilities for treating central nervous system disorders. These attributes are critical for ensuring that therapeutic agents reach their intended targets efficiently and remain active within biological systems.
Future directions in the research of 3-(adamantan-1-yl)propanimidamide include exploring its potential as a chiral building block for enantiomerically pure drugs. Chirality plays a pivotal role in drug efficacy and safety, and developing methods to produce enantiomerically enriched forms of this compound could lead to more effective treatments with fewer side effects.
Another area of interest is the investigation of derivatives of 3-(adamantan-1-yl)propanimidamide that exhibit enhanced binding affinity or selectivity for specific biological targets. By modifying functional groups attached to the adamantane or propanimidamide moieties, researchers can fine-tune the properties of these compounds to optimize their therapeutic potential.
The impact of 3-(adamantan-1-yl)propanimidamide on drug discovery extends beyond its direct applications as a lead compound. It serves as an inspiration for designing new molecular architectures that combine stability with functional diversity. This approach aligns with broader trends in pharmaceutical chemistry aimed at creating molecules that are both potent and biocompatible.
In conclusion, 3-(adamantan-1-yl)propanimidamide (CAS No. 2228718-01-0) exemplifies how innovative chemical design can lead to significant advancements in medicine. Its unique structure, combined with its versatile applications in drug development, makes it a valuable asset in the quest for novel therapeutics. As research continues to uncover new possibilities for this compound and its derivatives, it is likely to remain at the forefront of pharmaceutical innovation for years to come.
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